2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-7-13-15-11(10-5-3-2-4-6-10)8-12(14(18)19)17(13)16-9/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQJLVBGOHXEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-phenylpyrazole with 2-methyl-3-oxobutanoic acid under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : Trifluoromethyl groups (e.g., in 294194-47-1) increase lipophilicity and metabolic stability compared to methyl groups .
- Core Modifications : Replacement of the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine (e.g., 1018143-17-3) alters electronic properties and binding affinity .
- Regioselectivity : Substituent positions (e.g., 7-cyclopropyl vs. 7-COOH in 92289-91-3) significantly impact molecular conformation and intermolecular interactions .
Comparison with Analogs
Biological Activity
2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.26 g/mol
- CAS Number : 932242-74-5
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyrazole and pyrimidine precursors. A common method includes the reaction of 5-phenylpyrazole with 2-methyl-3-oxobutanoic acid under acidic conditions. This approach allows for the formation of the desired compound with specific structural characteristics conducive to biological activity .
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can preferentially induce apoptosis in cancer cells while sparing normal cells. Notably, a study reported that certain analogs demonstrated IC₅₀ values ranging from 0.3 to 24 µM against various cancer cell lines .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure enables it to bind to active sites on these targets, inhibiting their activity and modulating biological pathways associated with cell growth and survival .
Case Studies
- Study on Apoptosis Induction :
- In Vivo Efficacy :
Data Table: Biological Activity Summary
| Activity Type | Test System | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 3–10 | Induction of apoptosis |
| Antitumor | S180 Tumor Model | N/A | Tumor size reduction |
| Enzyme Inhibition | Various Enzymes | Variable | Competitive inhibition |
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its derivatives?
The synthesis typically involves cyclization reactions between 5-amino-3-arylpyrazoles and β-keto esters or dioxopentanoates. For example, condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux yields ethyl-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, which can be hydrolyzed to the carboxylic acid derivative. Column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane) are critical for purification . Alternative methods include reacting hydrazine hydrate with enamines to yield cyanopyrazoles or aminopyrazoles, depending on reaction conditions .
Q. How are spectroscopic techniques employed to characterize pyrazolo[1,5-a]pyrimidine derivatives?
Structural confirmation relies on:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.2–8.4 ppm) and methyl/trifluoromethyl groups (e.g., δ 2.35 ppm for CH₃) .
- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bonds (3200–3500 cm⁻¹) .
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 278.24 for C₁₃H₉F₃N₄) .
Q. What crystallographic methods determine the molecular geometry of pyrazolo[1,5-a]pyrimidine compounds?
Single-crystal X-ray diffraction (SC-XRD) reveals planar fused pyrazole-pyrimidine rings (dihedral angle ~1.3°) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds and π-π stacking with centroid distances of 3.4 Å). Refinement using riding models for H-atoms (C–H = 0.93–0.97 Å) ensures accuracy .
Advanced Research Questions
Q. What strategies functionalize the 7-position of pyrazolo[1,5-a]pyrimidine derivatives to enhance biological activity?
Key approaches include:
- Chlorination : Replacing hydroxyl groups with Cl using POCl₃ in dioxane .
- Amination : Introducing dimethylaminoethyl or benzylamine moieties via nucleophilic substitution to improve pharmacokinetics .
- Aldehyde introduction : Silylformamidine reactions yield formyl groups for further derivatization .
Q. How can researchers resolve contradictions arising from isomeric products during synthesis?
Isomeric mixtures (e.g., 5- vs. 7-carboxylate esters) are addressed by:
- Chromatographic separation : Optimizing eluent ratios (e.g., 8:2 petroleum ether/ethyl acetate) .
- Crystallographic analysis : SC-XRD distinguishes regioisomers based on fused-ring planarity and substituent positioning .
- Reaction optimization : Adjusting solvents (DMF vs. ethanol) and temperature to favor one pathway .
Q. What methodologies evaluate the anticancer and enzyme inhibitory properties of substituted pyrazolo[1,5-a]pyrimidines?
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) and enzyme targets (e.g., HMG-CoA reductase) .
- Structure-activity relationship (SAR) : Trifluoromethyl groups enhance metabolic stability, while phenyl rings improve receptor binding .
- Molecular docking : Predict interactions with CRF1 receptors or COX-2 active sites using crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
